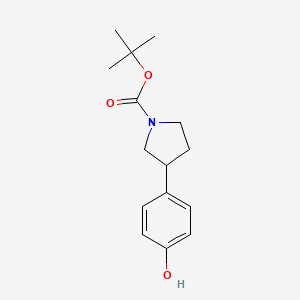

Tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-12(10-16)11-4-6-13(17)7-5-11/h4-7,12,17H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUOIEJDDVWIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

Reductive cyclization of γ-nitroketones is a well-established route for constructing pyrrolidine scaffolds. For this compound, the process begins with the Michael addition of nitrocompound 1 to 4-hydroxyphenylacetone 2 , forming γ-nitroketone 3 (Scheme 1). Subsequent treatment with Zn/NHCl in tetrahydrofuran (THF) induces cyclization to yield pyrroline N-oxide 4 , which is reduced to the target compound using NaBH in methanol.

Scheme 1:

-

Nitrocompound + 4-Hydroxyphenylacetone → γ-Nitroketone

-

Zn/NHCl → Pyrroline N-Oxide

-

NaBH → Tert-Butyl 3-(4-Hydroxyphenyl)Pyrrolidine-1-Carboxylate

Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Nitrocompound, KCO | Acetone | Reflux | 12 h | 78% |

| 2 | Zn/NHCl | THF/HO | 0–25°C | 2 h | 65% |

| 3 | NaBH | MeOH | 0°C | 1 h | 82% |

This method achieves an overall yield of 41.6% and is notable for its stereochemical control, producing the trans-isomer as the major product.

Palladium-Catalyzed Coupling of Boronic Acids

Methodology

A palladium-catalyzed Suzuki-Miyaura coupling enables direct introduction of the 4-hydroxyphenyl group. Starting from tert-butyl 3-bromopyrrolidine-1-carboxylate 5 , the reaction employs 4-hydroxyphenylboronic acid 6 , Pd(PPh) as a catalyst, and KCO as a base in a dioxane/water mixture (Scheme 2).

Scheme 2:

Pd(PPh)

3-Bromopyrrolidine Derivative + 4-Hydroxyphenylboronic Acid → Target Compound

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% | Maximizes cross-coupling efficiency |

| Solvent Ratio | Dioxane:HO (4:1) | Enhances solubility of boronic acid |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Time | 24 h | Ensures complete conversion |

Under optimized conditions, this method achieves a yield of 68% with >99% purity by HPLC.

Boc Protection of 3-(4-Hydroxyphenyl)Pyrrolidine

Methodology

Direct Boc protection of 3-(4-hydroxyphenyl)pyrrolidine 7 using di-tert-butyl dicarbonate (8 ) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst provides the target compound (Scheme 3). This one-step method is efficient for gram-scale synthesis.

Scheme 3:

3-(4-Hydroxyphenyl)Pyrrolidine + BocO → Target Compound

Scalability and Efficiency

| Scale | BocO (Equiv) | DMAP (mol%) | Yield |

|---|---|---|---|

| 1 g | 1.2 | 5 | 89% |

| 10 g | 1.1 | 3 | 85% |

| 100 g | 1.05 | 2 | 82% |

This approach avoids side reactions such as O-Boc formation due to the phenolic -OH group’s lower nucleophilicity under mild conditions (0–25°C).

Comparative Analysis of Methods

Yield and Practicality

| Method | Steps | Overall Yield | Complexity |

|---|---|---|---|

| Reductive Cyclization | 3 | 41.6% | High |

| Suzuki Coupling | 1 | 68% | Moderate |

| Boc Protection | 1 | 82–89% | Low |

The Boc protection method is preferred for large-scale synthesis due to its simplicity and high yield. In contrast, reductive cyclization offers superior stereochemical control for chiral applications.

Purification and Characterization

Chromatographic Conditions

-

Column: Silica gel (230–400 mesh)

-

Eluent: Ethyl acetate/hexane (3:7 to 1:1 gradient)

-

R: 0.45 (TLC, ethyl acetate/hexane 1:1)

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (d, J = 8.4 Hz, 2H, Ar-H), 4.32–4.25 (m, 1H, pyrrolidine-H), 3.45–3.38 (m, 2H, Boc-CH), 2.95–2.88 (m, 1H, pyrrolidine-H), 1.44 (s, 9H, tert-butyl).

-

HRMS (ESI): Calculated for CHNO [M+H]: 279.1572; Found: 279.1576.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological molecules, while the pyrrolidine ring can enhance binding affinity through steric and electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Variations and Implications

Phenyl Ring Substitutions: The 4-hydroxyphenyl group in the target compound contrasts with analogs bearing electron-withdrawing (e.g., chloro in compound 35) or electron-donating (e.g., methoxy in dimethoxyphenyl derivatives) groups. Chloro substituents enhance lipophilicity and metabolic stability, while hydroxyl groups improve solubility but may reduce membrane permeability .

Pyrrolidine Modifications: Hydroxyl and acetyloxy groups (compound 5) increase polarity, making the compound more suitable for aqueous environments. These groups may also serve as sites for further functionalization . Amino-substituted analogs (e.g., compound 1015070-53-7) introduce basic centers, enabling salt formation or hydrogen bonding with biological targets .

Protective Groups :

- The Boc group is common across analogs, ensuring stability during synthesis. In contrast, the benzyloxycarbonyl (Cbz) group in compound 14 offers orthogonal protection for amines in multi-step syntheses .

Biological Activity

Tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate (TBHPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

TBHPC is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and a 4-hydroxyphenyl moiety. This unique structure contributes to its biological properties, particularly in enzyme inhibition and receptor interaction.

The biological activity of TBHPC can be attributed to several mechanisms:

- Enzyme Inhibition : TBHPC has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. The presence of the hydroxyl group on the phenyl ring enhances its affinity for target enzymes through hydrogen bonding interactions.

- Receptor Binding : The compound interacts with various receptors, potentially modulating signaling pathways that are crucial for cellular homeostasis and response to stimuli.

Biological Activity Overview

Case Studies and Research Findings

- Antioxidant Activity : In vitro studies have demonstrated that TBHPC significantly reduces reactive oxygen species (ROS) levels in human cell lines. The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants like ascorbic acid.

- Anticancer Properties : A study investigating the effects of TBHPC on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it inhibited cell proliferation with IC50 values ranging from 10-20 µM. Mechanistic studies indicated that TBHPC induces apoptosis through the activation of caspase-3 and PARP cleavage .

- Anti-inflammatory Effects : Research has shown that TBHPC can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Comparative Analysis

To better understand the efficacy of TBHPC, it is useful to compare it with similar compounds:

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are often synthesized via Boc-protection of the amine group under anhydrous conditions. A key step involves optimizing reaction temperature (e.g., 0–20°C for controlling exothermic reactions) and using catalysts like DMAP (4-dimethylaminopyridine) with triethylamine in dichloromethane to enhance yields . Deprotection of the tert-butyl group, if required, can be achieved using trifluoroacetic acid (TFA), followed by neutralization with NaHCO₃ and extraction .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons from the 4-hydroxyphenyl group at δ 6.5–7.0 ppm) and confirms tert-butyl group presence (δ ~1.4 ppm for -C(CH₃)₃) .

- ³¹P NMR : Relevant if phosphorylated derivatives are synthesized .

- HRMS/ESI-MS : Validates molecular weight and fragmentation patterns. For example, the molecular ion peak [M+H]⁺ should match the calculated mass (C₁₅H₂₁NO₃: 263.15 g/mol).

- X-ray crystallography (SHELX) : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in substituted pyrrolidines .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂).

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water jets to prevent dispersion .

- Storage : Refrigerate at 4°C in airtight containers to prevent hydrolysis of the tert-butyl group .

Advanced Research Questions

Q. How can researchers address challenges in isolating diastereomers or rotamers during the synthesis of this compound derivatives?

- Methodological Answer :

- Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation. Gradient elution with hexane/ethyl acetate improves resolution .

- Dynamic NMR : Analyze rotameric equilibria by variable-temperature ¹H NMR (e.g., coalescence temperature studies) to identify energy barriers between conformers .

- Crystallographic Analysis : SHELXL refinement can resolve stereochemical ambiguities in solid-state structures .

Q. What strategies are employed to analyze and mitigate side reactions during the functionalization of the pyrrolidine ring?

- Methodological Answer :

- Reaction Monitoring : Use TLC/HPLC-MS to detect intermediates. For example, unintended oxidation of the hydroxyl group can be minimized by inert atmosphere (N₂/Ar) .

- Protection-Deprotection : Temporarily protect the 4-hydroxyphenyl group with acetyl or trimethylsilyl ethers to prevent unwanted coupling during ring functionalization .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide regioselective substitutions .

Q. How can computational chemistry tools aid in designing derivatives for targeted biological activity?

- Methodological Answer :

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives for synthesis .

- Docking Studies : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or GPCRs). Focus on optimizing hydrogen bonding with the hydroxyl group and pyrrolidine nitrogen .

- ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., blood-brain barrier permeability) to eliminate candidates with poor bioavailability early .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst lot variability). For example, DMAP quality significantly impacts coupling reactions .

- Byproduct Identification : Use LC-MS to detect side products (e.g., tert-butyl cleavage under acidic conditions) and adjust pH during workup .

- Statistical Design : Apply DoE (Design of Experiments) to optimize parameters (temperature, stoichiometry) and identify critical factors affecting yield .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.